molecular formula C8H11NO B8693264 trans-4-Formylcyclohexanecarbonitrile

trans-4-Formylcyclohexanecarbonitrile

Cat. No.: B8693264
M. Wt: 137.18 g/mol
InChI Key: KUTWIQCBCSPAKD-UHFFFAOYSA-N
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Description

trans-4-Formylcyclohexanecarbonitrile is a cyclohexane derivative featuring a formyl (-CHO) and a nitrile (-CN) group in trans configurations on the ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, where its stereochemistry and functional groups enable precise reactivity in reactions such as nucleophilic additions, cyclizations, and cross-couplings. The trans configuration minimizes steric hindrance between substituents, enhancing conformational stability compared to its cis counterpart .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-formylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h6-8H,1-4H2

InChI Key

KUTWIQCBCSPAKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between trans-4-Formylcyclohexanecarbonitrile and related compounds from the provided evidence:

Compound Name Functional Groups Substituents Ring Structure Key Applications/Properties
This compound Formyl, Nitrile (trans) Single substituents Monocyclic Synthetic intermediates, drug design
3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile Two nitriles, Fluorobenzoyl, Fluorophenyl, Hydroxyl Multiple aromatic/electron-withdrawing groups Monocyclic Specialty chemicals, bioactive intermediates (enhanced metabolic stability due to fluorine)
Trans,trans-4-pentyl-4’-vinylbicyclohexyl Pentyl, Vinyl Alkyl/alkenyl groups Bicyclic Liquid crystals, polymers (high thermal stability)

Reactivity and Physicochemical Properties

  • Electronic Effects :

    • The fluorinated aromatic substituents in 3-(4-Fluorobenzoyl)...dicarbonitrile increase electron deficiency, making it less reactive toward electrophiles but more resistant to oxidation compared to this compound .
    • The this compound’s formyl group is highly electrophilic, favoring reactions like condensations, whereas its nitrile group enables participation in click chemistry or nitrile hydrolysis.
  • Steric and Conformational Factors: The bicyclic framework of Trans,trans-4-pentyl-4’-vinylbicyclohexyl introduces rigidity, reducing solubility in polar solvents but enhancing thermal stability for materials applications . In contrast, the monocyclic structure of this compound offers greater conformational flexibility, improving solubility in organic solvents like dichloromethane or THF.
  • Hydrogen Bonding and Solubility :

    • The hydroxyl group in 3-(4-Fluorobenzoyl)...dicarbonitrile facilitates hydrogen bonding, increasing aqueous solubility relative to this compound, which relies solely on dipole-dipole interactions .

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